Cas no 89732-06-9 (1H-Indole, 2,3-dimethyl-7-(phenylmethoxy)-)

1H-Indole, 2,3-dimethyl-7-(phenylmethoxy)- structure
89732-06-9 structure
Product Name:1H-Indole, 2,3-dimethyl-7-(phenylmethoxy)-
CAS No:89732-06-9
MF:C17H17NO
MW:251.322984457016
CID:591104
PubChem ID:13288247
Update Time:2025-04-19

1H-Indole, 2,3-dimethyl-7-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 2,3-dimethyl-7-(phenylmethoxy)-
    • 2,3-dimethyl-7-phenylmethoxy-1H-indole
    • 89732-06-9
    • DTXSID10534886
    • 7-(Benzyloxy)-2,3-dimethyl-1H-indole
    • SCHEMBL11115687
    • Inchi: 1S/C17H17NO/c1-12-13(2)18-17-15(12)9-6-10-16(17)19-11-14-7-4-3-5-8-14/h3-10,18H,11H2,1-2H3
    • InChI Key: DUQPBSPHBRDQAW-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC2C(C)=C(C)NC=21

Computed Properties

  • Exact Mass: 251.131014166g/mol
  • Monoisotopic Mass: 251.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 25Ų
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